molecular formula C25H30N2O4S B11412036 2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11412036
M. Wt: 454.6 g/mol
InChI Key: FQYCJGOLBSMKHE-UHFFFAOYSA-N
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Description

2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-METHOXYPROPYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzofuran and benzothiophene core

Preparation Methods

The synthesis of 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-METHOXYPROPYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the acetamido group: This step involves the acylation of the benzofuran derivative.

    Synthesis of the benzothiophene core: This can be done through cyclization reactions involving sulfur-containing precursors.

    Coupling of the two cores: The final step involves coupling the benzofuran and benzothiophene cores through appropriate linkers and functional groups.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-METHOXYPROPYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, interacting with biological targets.

    Medicine: The compound could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-METHOXYPROPYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar compounds include other benzofuran and benzothiophene derivatives. Compared to these, 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-METHOXYPROPYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both benzofuran and benzothiophene cores. This unique structure may confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H30N2O4S

Molecular Weight

454.6 g/mol

IUPAC Name

2-[[2-(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C25H30N2O4S/c1-15-9-10-18-17(14-31-23(18)16(15)2)13-21(28)27-25-22(24(29)26-11-6-12-30-3)19-7-4-5-8-20(19)32-25/h9-10,14H,4-8,11-13H2,1-3H3,(H,26,29)(H,27,28)

InChI Key

FQYCJGOLBSMKHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCCCOC)C

Origin of Product

United States

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